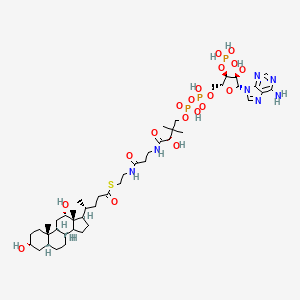

Deoxycholoyl-CoA

Description

Properties

Molecular Formula |

C45H74N7O19P3S |

|---|---|

Molecular Weight |

1142.1 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanethioate |

InChI |

InChI=1S/C45H74N7O19P3S/c1-24(28-9-10-29-27-8-7-25-18-26(53)12-14-44(25,4)30(27)19-32(54)45(28,29)5)6-11-34(56)75-17-16-47-33(55)13-15-48-41(59)38(58)43(2,3)21-68-74(65,66)71-73(63,64)67-20-31-37(70-72(60,61)62)36(57)42(69-31)52-23-51-35-39(46)49-22-50-40(35)52/h22-32,36-38,42,53-54,57-58H,6-21H2,1-5H3,(H,47,55)(H,48,59)(H,63,64)(H,65,66)(H2,46,49,50)(H2,60,61,62)/t24-,25-,26-,27+,28-,29+,30+,31-,32+,36-,37-,38+,42-,44+,45-/m1/s1 |

InChI Key |

YTGXPYMXYISPEB-SIQRDODDSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)[C@H]4CC[C@@H]5[C@@]4([C@H](C[C@H]6[C@H]5CC[C@H]7[C@@]6(CC[C@H](C7)O)C)O)C |

Canonical SMILES |

CC(CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(C(CC6C5CCC7C6(CCC(C7)O)C)O)C |

Origin of Product |

United States |

Biosynthesis and De Novo Formation of Deoxycholoyl Coa

Enzymatic Synthesis via Bile Acid:CoA Ligase (EC 6.2.1.7)

The principal pathway for the formation of deoxycholoyl-CoA from deoxycholic acid returning to the liver from the enterohepatic circulation is through the action of a Bile Acid:CoA Ligase (BAL), also known as bile acyl-CoA synthetase (BACS) or cholate--CoA ligase. uniprot.orggenome.jp This enzyme catalyzes the activation of bile acids by forming a high-energy thioester bond with coenzyme A (CoA). expasy.org

Substrate Specificity and Kinetic Parameters of Ligases

Bile Acid:CoA Ligase (EC 6.2.1.7) exhibits broad substrate specificity, acting on various C-24 bile acids with a free carboxyl group. uniprot.org Its substrates include the primary bile acids, cholic acid and chenodeoxycholic acid, as well as the secondary bile acids, deoxycholic acid and lithocholic acid. uniprot.orggenome.jpexpasy.org

Kinetic studies performed on the enzyme from purified rough endoplasmic reticulum of rat liver have elucidated its affinity for different bile acids. While the maximal velocities (Vmax) for cholic acid and deoxycholic acid are similar, the Michaelis constant (Km) for deoxycholate is significantly lower than that for cholate (B1235396), indicating a higher affinity for deoxycholic acid. ebi.ac.uk Deoxycholate also acts as a competitive inhibitor of cholic acid activation, with its inhibition constant (Ki) being similar to its Km value for its own activation reaction. ebi.ac.uk This suggests that the same enzyme is responsible for activating both cholic and deoxycholic acid. ebi.ac.ukacs.org

Table 1: Kinetic Parameters of Bile Acid:CoA Ligase Data derived from studies on rat liver and bacterial enzymes.

| Substrate | Parameter | Value | Source |

|---|---|---|---|

| Cholate | Km | 22 µM | uniprot.org |

| Deoxycholate | Km | Significantly lower than for cholate | ebi.ac.uk |

| ATP | Km | 200 µM | uniprot.org |

| Deoxycholate | Inhibition of Cholate Activation | Competitive inhibitor | ebi.ac.uk |

ATP-Dependent Thioesterification Mechanisms

The formation of this compound is an energy-dependent process requiring adenosine (B11128) triphosphate (ATP). uniprot.orgfrontiersin.org The reaction catalyzed by Bile Acid:CoA Ligase is an ATP-dependent thioesterification. uniprot.org In this two-step mechanism, the bile acid is first activated by reacting with ATP to form a bile acid-adenylate (bile acid-AMP) intermediate and pyrophosphate (PPi). frontiersin.orgrhea-db.org Subsequently, the activated carboxyl group of the bile acid is transferred to the thiol group of coenzyme A, releasing AMP and forming the this compound thioester. uniprot.orgfrontiersin.org

This reaction requires Mg2+ as a cofactor for activity and is inhibited by the product, diphosphate. genome.jpuniprot.orgenzyme-database.org In intestinal bacteria, this ATP-dependent ligation is the initial step in the 7α-dehydroxylation pathway, which converts primary bile acids to secondary bile acids. uniprot.orgfrontiersin.org However, in the liver, this reaction is crucial for the reconjugation of recycled secondary bile acids.

Subcellular Compartmentalization of Ligase Activities (e.g., Endoplasmic Reticulum)

Studies on rat liver have definitively localized the enzymatic activity responsible for the formation of both choloyl-CoA and this compound to the endoplasmic reticulum (ER). ebi.ac.ukacs.org The enzyme, which is membrane-bound, is found in both the rough and smooth ER fractions. expasy.orgacs.org The levels of ligase activity in other subcellular fractions, such as mitochondria or peroxisomes, are low and consistent with the degree of contamination by ER membranes, establishing the ligase as a reliable marker for the endoplasmic reticulum in the liver. ebi.ac.ukacs.org This localization is consistent with the role of the human homolog, SLC27A5 (also known as FATP5), which is an ER-associated protein that functions as a bile acyl-CoA synthetase. uniprot.orgfrontiersin.orgscienceopen.com The localization in the ER places the enzyme in proximity to the subsequent enzyme in the conjugation pathway, bile acid-CoA:amino acid N-acyltransferase (BAAT), which, although primarily peroxisomal, also has activity associated with the ER, facilitating the efficient conjugation of the newly synthesized bile acyl-CoAs.

Peroxisomal Production of this compound in Bile Acid Beta-Oxidation

While the activation of deoxycholic acid itself occurs in the endoplasmic reticulum, the peroxisome is the exclusive site for the final steps of de novo primary bile acid synthesis, which involves the beta-oxidative shortening of the side chain of C27-bile acid intermediates. nih.govpnas.orgucl.ac.uk This process yields the CoA esters of the primary C24-bile acids, cholic acid and chenodeoxycholic acid. mdpi.com Chenothis compound, a dihydroxy bile acid CoA ester like this compound, is formed through this peroxisomal pathway.

Role of Specific Acyl-CoA Intermediates (e.g., THCA-CoA, DHCA-CoA)

The synthesis of primary bile acids from cholesterol generates C27-bile acid precursors, namely 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA) and 3α,7α-dihydroxy-5β-cholestanoic acid (DHCA). frontiersin.orgnih.govresearchgate.net Before they can be processed in the peroxisome, these C27-bile acids are activated to their corresponding CoA thioesters (THCA-CoA and DHCA-CoA) by ligases located in the endoplasmic reticulum. frontiersin.orgscienceopen.comnih.gov

These C27-bile acyl-CoAs are then transported into the peroxisomal matrix, a process mediated by the ATP-binding cassette (ABC) transporter ABCD3 (also known as PMP70). frontiersin.orgexplorationpub.comresearchgate.net Inside the peroxisome, these intermediates undergo one cycle of β-oxidation. researchgate.netnih.govfrontiersin.org The β-oxidation of THCA-CoA yields choloyl-CoA and propionyl-CoA, while the β-oxidation of DHCA-CoA produces chenothis compound and propionyl-CoA. frontiersin.orgmdpi.com Therefore, the peroxisomal pathway is responsible for producing the CoA-activated form of the primary bile acid chenodeoxycholic acid, which shares the dihydroxy steroid nucleus structure with deoxycholic acid.

Peroxisomal Enzyme Systems Involved (e.g., ACOX, LBP, DBP, ACAA1, SCPx)

The peroxisomal β-oxidation of C27-bile acyl-CoAs is carried out by a specific set of enzymes distinct from those used for straight-chain fatty acids. annualreviews.orgnih.gov The key enzymes involved are:

Acyl-CoA Oxidase 2 (ACOX2): Also known as branched-chain acyl-CoA oxidase, ACOX2 catalyzes the first, rate-limiting step of the β-oxidation cycle. frontiersin.orgpnas.orgucl.ac.ukmdpi.com It introduces a double bond into the acyl-CoA substrate. nih.gov

D-bifunctional protein (DBP): This multifunctional enzyme possesses both 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. frontiersin.orgmdpi.commeduniwien.ac.at It first hydrates the double bond created by ACOX2 and then dehydrogenates the resulting hydroxyl group to a keto group. frontiersin.orgmdpi.com

Sterol Carrier Protein X (SCPx): This protein contains the peroxisomal thiolase-2 (pTH2) activity. frontiersin.orgmdpi.com It catalyzes the final step, the thiolytic cleavage of the 3-ketoacyl-CoA intermediate, to release the final products: a C24-bile acyl-CoA (e.g., chenothis compound) and propionyl-CoA. frontiersin.orgmdpi.com SCPx is specifically required for the cleavage of branched-chain and bile acid 3-ketoacyl-CoA esters, whereas the other peroxisomal thiolase, ACAA1, is primarily involved in straight-chain fatty acid oxidation. frontiersin.org

In contrast, the enzymes L-bifunctional protein (LBP) and acetyl-CoA acyltransferase 1 (ACAA1) are mainly involved in the β-oxidation of straight-chain fatty acyl-CoAs. meduniwien.ac.atcore.ac.uknih.gov

Table 2: Key Enzymes in Peroxisomal Beta-Oxidation of Bile Acid Intermediates

| Enzyme | Abbreviation | Function in Bile Acid Synthesis | Source |

|---|---|---|---|

| Acyl-CoA Oxidase 2 | ACOX2 | Catalyzes the initial dehydrogenation of C27-bile acyl-CoAs (DHCA-CoA, THCA-CoA). | frontiersin.orgucl.ac.ukmdpi.com |

| D-bifunctional protein | DBP | Performs the second and third steps: hydration and dehydrogenation of the enoyl-CoA intermediate. | frontiersin.orgmdpi.commeduniwien.ac.at |

| Sterol Carrier Protein X | SCPx (pTH2) | Catalyzes the final thiolytic cleavage to produce a C24-bile acyl-CoA and propionyl-CoA. | frontiersin.orgmdpi.com |

Transport Mechanisms of Acyl-CoA Molecules into Peroxisomes (e.g., ABCD subfamily)

The translocation of acyl-CoA molecules across the peroxisomal membrane is an essential prerequisite for their metabolism within the organelle, including the final steps of bile acid biosynthesis which produce compounds like this compound. This transport process is not passive; the peroxisomal membrane is largely impermeable to metabolites such as acyl-CoAs. researchgate.net Instead, it is actively mediated by members of the ATP-binding cassette (ABC) transporter superfamily, specifically those belonging to subfamily D (ABCD). researchgate.netportlandpress.com

In humans, the peroxisomal membrane contains three such transporters: ABCD1 (also known as ALDP), ABCD2 (ALDRP), and ABCD3 (PMP70). mdpi.com These proteins are classified as half-transporters, meaning they must pair up, typically forming homodimers, to create a single functional unit capable of transport. portlandpress.comnih.gov These transporters utilize the energy derived from ATP hydrolysis to move their substrates from the cytosol into the peroxisomal matrix. jst.go.jp

While all three transporters move acyl-CoAs, they exhibit distinct though sometimes overlapping substrate specificities. nih.govportlandpress.com ABCD1 is primarily responsible for transporting CoA esters of very long-chain saturated fatty acids (VLCFA), such as C24:0-CoA and C26:0-CoA. nih.govresearchgate.net ABCD2 has a broader specificity that overlaps with ABCD1 but also shows a higher preference for CoA esters of very long-chain polyunsaturated fatty acids. nih.govresearchgate.net

ABCD3 is crucial for the transport of a different set of substrates, including branched-chain acyl-CoAs and the CoA esters of bile acid precursors. jst.go.jpnih.gov Specifically, ABCD3 transports the C27-bile acid intermediates dihydroxycholestanoyl-CoA (DHCA-CoA) and trihydroxycholestanoyl-CoA (THCA-CoA) into the peroxisome. nih.govoup.com This function is a critical step in the biosynthesis of mature C24 bile acids. oup.comuniprot.org The essential role of ABCD3 in this pathway is highlighted by the fact that genetic deficiencies in the ABCD3 gene result in a severe bile acid synthesis defect, characterized by the accumulation of C27-bile acid intermediates in plasma. oup.comfrontiersin.org Once inside the peroxisome, these precursors undergo one cycle of β-oxidation to yield molecules such as choloyl-CoA and this compound. nih.govresearchgate.net

The precise transport mechanism is a subject of ongoing research, with two primary models proposed. One model suggests that the entire acyl-CoA molecule is transported intact into the peroxisomal matrix. rothamsted.ac.uk A second, more widely supported model, posits that the transporter binds the acyl-CoA, hydrolyzes the thioester bond during translocation, releases the free fatty acid into the lumen, and then the fatty acid is immediately re-esterified to CoA by a peroxisomal acyl-CoA synthetase. researchgate.netrothamsted.ac.ukmdpi.com

Interactive Data Tables

Table 1: Human Peroxisomal ABCD Transporters and Key Substrates

| Transporter | Gene | Primary Substrates | Associated Function/Disease |

| ABCD1 (ALDP) | ABCD1 | Very long-chain fatty acid-CoAs (e.g., C24:0-CoA, C26:0-CoA). researchgate.net | Transport of VLCFAs; deficiency causes X-linked adrenoleukodystrophy. jst.go.jp |

| ABCD2 (ALDRP) | ABCD2 | Long-chain and very long-chain polyunsaturated fatty acid-CoAs. researchgate.net | Overlaps with ABCD1 function. nih.gov |

| ABCD3 (PMP70) | ABCD3 | Branched-chain acyl-CoAs, Dicarboxylic acyl-CoAs, Bile acid intermediates (DHCA-CoA, THCA-CoA). jst.go.jpnih.govresearchgate.net | Transport of bile acid precursors; deficiency causes congenital bile acid synthesis defect 5. jst.go.jp |

Enzymatic Transformations and Metabolic Fates of Deoxycholoyl Coa

Conjugation Reactions and Amidation Pathways

The primary metabolic fate of Deoxycholoyl-CoA in the liver is its conjugation with the amino acids glycine (B1666218) or taurine (B1682933). This amidation reaction is essential as it increases the water solubility of the hydrophobic deoxycholic acid, facilitating its secretion into bile and emulsifying function in the intestine.

The conjugation of this compound is catalyzed by the enzyme Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT). reactome.orgwikipedia.org This enzyme facilitates the transfer of the deoxycholoyl group from its thioester linkage with Coenzyme A (CoA) to the amino group of either glycine or taurine. uniprot.orgmdpi.com The reaction results in the formation of glycodeoxycholate or taurodeoxycholate (B1243834) and the release of free CoA. mdpi.com In humans, BAAT is a key liver enzyme responsible for the amidation of C24 bile acids, which is the second step in the formation of bile acid-amino acid conjugates. reactome.orgwikipedia.org These conjugated bile acids act as detergents in the gastrointestinal tract, which is crucial for the absorption of lipids and fat-soluble vitamins. nih.govmissouristate.edu Studies on rat liver have shown that a single enzyme is responsible for both glycine and taurine conjugation. nih.gov

The kinetics of the BAAT-catalyzed reaction reveal a distinct preference for taurine over glycine in some species. In studies with purified rat liver BAAT, the enzyme was found to be more efficient at taurine conjugation of cholyl-CoA compared to glycine conjugation. nih.gov The Michaelis constant (Km) for taurine with choloyl-CoA as the substrate was 0.8 mM, whereas for glycine it was significantly higher at 31 mM, indicating a higher affinity for taurine. nih.gov The Km for several bile acid-CoA substrates, including by implication this compound, was found to be approximately 20 µM and was independent of the amino acid acceptor. nih.gov

Specific kinetic parameters for this compound with rat BAAT have been reported, showing a Km of 13 µM for glycine and 13 µM for taurine, suggesting comparable affinity for both amino acids with this specific bile acid-CoA thioester under the studied conditions. nih.gov In humans, the ratio of glycine to taurine conjugated bile acids is approximately 3:1 to 3.5:1, which is thought to be primarily determined by the intracellular availability of these amino acids rather than a strict enzymatic preference. missouristate.edu

Table 1: Kinetic Parameters of Rat Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT)

| Substrate (Acyl-CoA) | Amino Acid Acceptor | K_m (mM) |

|---|---|---|

| This compound | Glycine | 0.013 nih.gov |

| This compound | Taurine | 0.013 nih.gov |

| Choloyl-CoA | Glycine | 31 nih.gov |

| Choloyl-CoA | Taurine | 0.8 nih.gov |

| Chenothis compound | Glycine | 0.013 nih.gov |

| Chenothis compound | Taurine | 0.016 nih.gov |

BAAT exhibits a dual subcellular localization, with activity found in both peroxisomes and the cytosol. This distribution is thought to reflect the different metabolic routes of bile acids. The peroxisomal fraction of BAAT is primarily responsible for conjugating newly synthesized primary bile acids, such as choloyl-CoA and chenothis compound, which are produced within the peroxisome via the final steps of bile acid synthesis from cholesterol. uniprot.org

The cytosolic pool of BAAT is believed to be involved in the re-conjugation of both primary and secondary bile acids (like deoxycholic acid) that have been deconjugated by intestinal bacteria and returned to the liver through the enterohepatic circulation. missouristate.edu These unconjugated bile acids are reactivated to their CoA thioesters at the endoplasmic reticulum before being conjugated by cytosolic BAAT. This dual localization ensures the efficient conjugation of all bile acids, whether newly synthesized or recycled, prior to their secretion into the bile.

Kinetics and Substrate Selectivity for Glycine and Taurine Conjugation

This compound Hydrolysis and CoA Transfer Reactions

In addition to conjugation, this compound can be a substrate for enzymes that catalyze its hydrolysis or the transfer of its CoA moiety. These reactions are particularly relevant in the context of intestinal bacteria, which play a significant role in modifying bile acids.

Within the gut microbiome, certain anaerobic bacteria, such as Clostridium scindens, possess the enzymatic machinery to dehydroxylate primary bile acids into secondary bile acids. A key enzyme in this pathway is Bile Acid CoA-transferase, encoded by the baiF gene. This enzyme is part of the bile acid-inducible (bai) operon and functions in the 7α-dehydroxylation pathway that converts primary bile acids into secondary bile acids. BaiF catalyzes the transfer of the CoA moiety from a secondary bile acid-CoA, such as this compound, to a primary bile acid.

BaiF is a member of the type III family of CoA-transferases. The catalytic mechanism of this family of enzymes involves the conservation of the high-energy thioester bond, which saves the cell ATP that would otherwise be required for the activation of the bile acid. The reaction is reversible and facilitates the transfer of CoA between different bile acids.

BaiF exhibits a broad substrate specificity. It can utilize several secondary bile acid-CoAs as CoA donors, including this compound, lithocholoyl-CoA, and allothis compound. It also has a wide range of primary bile acids that can act as CoA acceptors, such as cholate (B1235396), allocholate, chenodeoxycholate, and ursodeoxycholate. This broad specificity allows the bacterium to efficiently process a variety of bile acids present in the gut environment. While BaiF has also been observed to have some CoA hydrolase activity, its primary physiological role is believed to be in CoA transfer, which is energetically more favorable for the bacterium.

**Table 2: Substrate Specificity of Bile Acid CoA-transferase (BaiF) from *Clostridium scindens***

| CoA Donors | CoA Acceptors |

|---|---|

| This compound | Cholate |

| Lithocholoyl-CoA | Allocholate |

| Allothis compound | Chenodeoxycholate |

| Ursodeoxycholate |

Bile Acid CoA-transferase (EC 2.8.3.25, BaiF) Functionality

Associated Hydrolytic Activity and its Metabolic Implications (Formerly EC 3.1.2.26)

The enzyme activity previously classified as this compound hydrolase (EC 3.1.2.26) was defined by its catalysis of the chemical reaction that splits this compound using water to form coenzyme A (CoA) and deoxycholate. wikipedia.org The systematic name for this enzyme class was this compound hydrolase. wikipedia.org However, the classification for this specific activity has been transferred, and EC 3.1.2.26 is now an entry for bile-acid-CoA transferase (EC 2.8.3.25). ebi.ac.ukexpasy.orgexpasy.org

Research on the bile acid-inducible (bai) operon in gut bacteria, such as Clostridium scindens, identified the baiF gene product as being responsible for this activity. wikipedia.orguniprot.org While the BaiF enzyme does exhibit the ability to hydrolyze bile acid-CoA thioesters, its primary physiological function is believed to be that of a CoA-transferase. uniprot.org This transferase activity catalyzes the transfer of a CoA moiety from a secondary bile acid-CoA thioester, like this compound, to a primary bile acid, such as cholate. uniprot.org

The metabolic implication of this dual function is significant. By acting as a transferase rather than a hydrolase, the bacterium can conserve the high-energy thioester bond. uniprot.org This process avoids the expenditure of ATP that would be required to reactivate the bile acid with CoA, representing a more energy-efficient metabolic strategy for the cell. uniprot.org The reaction catalyzed by this transferase activity is: this compound + cholate ⇌ choloyl-CoA + deoxycholate. ebi.ac.ukuniprot.org

Enzymatic Interconversion between this compound and Deoxycholate

The interconversion between deoxycholate and its activated thioester form, this compound, is a pivotal step in bile acid metabolism, catalyzed by specific ligases and transferases/hydrolases.

The formation of this compound from deoxycholate is an ATP-dependent process catalyzed by bile acid-CoA ligase (EC 6.2.1.7), also known as bile acid-CoA synthetase. uniprot.orgnih.gov In gut bacteria, this enzyme is encoded by the baiB gene and is a crucial first step in the 7α-dehydroxylation pathway. uniprot.orgfrontiersin.org The reaction proceeds as follows: Deoxycholate + ATP + CoA → this compound + AMP + Diphosphate. uniprot.org This activation is essential for subsequent modifications of the bile acid molecule. In humans, the enzyme long-chain fatty acid transport protein 5 (SLC27A5) also functions as a bile acyl-CoA synthetase, activating secondary bile acids like deoxycholic acid, which is necessary for their reconjugation. uniprot.org

The reverse reaction, the conversion of this compound back to deoxycholate, can be accomplished through two main enzymatic activities. As discussed previously, the BaiF enzyme (EC 2.8.3.25) can directly transfer the CoA from this compound to another bile acid acceptor. uniprot.org Alternatively, the same enzyme can function as a hydrolase, cleaving the thioester bond to release free deoxycholate and CoA. wikipedia.orguniprot.org

Table 1: Enzymes in the Interconversion of Deoxycholate and this compound

| Enzyme Name | EC Number | Gene (Bacterial) | Reaction Direction | Substrates | Products | Organism Examples |

| Bile acid-CoA ligase | 6.2.1.7 | baiB | Synthesis | Deoxycholate, ATP, CoA | This compound, AMP, Diphosphate | Clostridium scindens uniprot.orgfrontiersin.org |

| Long-chain fatty acid transport protein 5 (Bile acyl-CoA synthetase) | 6.2.1.7 | SLC27A5 | Synthesis | Deoxycholate, ATP, CoA | This compound, AMP, Diphosphate | Homo sapiens uniprot.org |

| Bile acid CoA-transferase | 2.8.3.25 | baiF | Hydrolysis (Transfer) | This compound, Cholate (acceptor) | Deoxycholate, Choloyl-CoA | Clostridium scindens uniprot.org |

| This compound hydrolase (activity of BaiF) | (Formerly 3.1.2.26) | baiF | Hydrolysis | This compound, H₂O | Deoxycholate, CoA | Clostridium scindens wikipedia.org |

Oxidoreductase-Mediated Modifications of this compound

Once activated to its CoA thioester, this compound can undergo further modifications by oxidoreductases. These enzymes play a critical role in altering the structure of the steroid nucleus, a key part of the secondary bile acid synthesis pathway.

A key modification of this compound is the oxidation of its 3α-hydroxyl group, a reaction catalyzed by 3α-hydroxy bile acid-CoA-ester 3-dehydrogenase, encoded by the baiA gene in gut bacteria. qmul.ac.ukgenome.jp This bacterial enzyme is an integral part of the 7-dehydroxylation pathway that converts primary bile acids into secondary bile acids. genome.jpexpasy.org

The BaiA enzyme catalyzes the following NAD⁺-dependent reaction: this compound + NAD⁺ ⇌ 12α-hydroxy-3-oxocholan-24-oyl-CoA + NADH + H⁺. uniprot.orguniprot.org

This oxidation is highly specific for the CoA-esterified form of the bile acid; the enzyme shows very little activity with unconjugated bile acids. qmul.ac.ukgenome.jpenzyme-database.org In Clostridium scindens, multiple baiA genes have been identified, suggesting the physiological importance of this enzymatic step. uniprot.orgunite.it The activity of BaiA is essential for producing the 3-oxo bile acid intermediate required for subsequent reactions in the pathway. uniprot.orgasm.org

The 3α-hydroxy bile acid-CoA-ester 3-dehydrogenase (BaiA) exhibits a relatively broad substrate scope regarding the type of bile acid-CoA ester it can modify. pku.edu.cn Research has shown that the enzyme has similar activity with choloyl-CoA, chenothis compound, this compound, and lithocholoyl-CoA, indicating its versatility within the bile acid metabolic network. qmul.ac.ukgenome.jpenzyme-database.org

From a stereochemical perspective, the enzyme is highly specific for the 3α-hydroxyl group of the steroid nucleus. In terms of cofactor specificity, kinetic studies of BaiA from Clostridium scindens revealed a strong preference for NAD⁺ over NADP⁺. uniprot.orgnih.gov Structural studies of the BaiA2 isozyme have provided insight into this specificity, showing that conformational restrictions in the cofactor-binding site create steric and electrostatic hindrance with the 2'-phosphate group of NADP(H). nih.gov These structural and functional characterizations have also uncovered a novel nicotinamide-hydroxyl ion (NAD⁺-OH⁻) adduct, which is proposed to be involved in the proton relay mechanism of the enzyme. nih.gov

Table 2: Substrate Scope of 3α-Hydroxy Bile Acid-CoA-Ester 3-Dehydrogenase (BaiA)

| Substrate | Product | Cofactor Preference | Reference |

| This compound | 12α-hydroxy-3-oxocholan-24-oyl-CoA | NAD⁺ >> NADP⁺ | uniprot.orguniprot.orgenzyme-database.org |

| Choloyl-CoA | 7α,12α-dihydroxy-3-oxochol-24-oyl-CoA | NAD⁺ >> NADP⁺ | uniprot.orgenzyme-database.org |

| Chenothis compound | 7α-hydroxy-3-oxochol-24-oyl-CoA | NAD⁺ >> NADP⁺ | uniprot.orgenzyme-database.org |

| Lithocholoyl-CoA | 3-oxocholan-24-oyl-CoA | NAD⁺ >> NADP⁺ | uniprot.orgenzyme-database.org |

The pathway begins with the uptake of a primary bile acid (e.g., cholic acid) and its activation to a CoA-thioester by BaiB. frontiersin.orgasm.org This is followed by the BaiA-mediated oxidation of the 3α-hydroxyl group to a 3-oxo group. asm.org This oxidation is a prerequisite for the subsequent reactions catalyzed by other bai enzymes, including dehydration steps that ultimately remove the 7α-hydroxyl group. asm.orgbiorxiv.org Therefore, the modification of the this compound (or other bile acid-CoA esters) by BaiA is not an isolated event but a crucial link in a metabolic cascade that significantly alters the chemical properties and signaling potential of the bile acid pool in the host. unite.it

Microbial Biotransformation and Ecological Roles of Deoxycholoyl Coa

Contributions of Gut Microbiota to Deoxycholoyl-CoA Metabolism

The metabolism of this compound is a specialized function carried out by a select group of gut bacteria. These microorganisms possess the necessary enzymatic machinery to perform the complex 7α-dehydroxylation of primary bile acids.

Identification and Characterization of Key Bacterial Species (e.g., Clostridium scindens, Eubacterium sp. VPI 12708)

Research has identified several bacterial species capable of 7α-dehydroxylation, with Clostridium scindens (also known as Lachnoclostridium scindens) and Eubacterium sp. VPI 12708 being among the most well-characterized. biorxiv.orgnih.gov These bacteria are integral to the conversion of cholic acid to DCA. nih.gov C. scindens, even at low abundances in the gut, can efficiently produce DCA, highlighting its significant metabolic capacity. nih.gov The presence of the bile acid-inducible (bai) gene cluster is a hallmark of these 7α-dehydroxylating bacteria. biorxiv.orgasm.org Other species, such as Peptacetobacter hiranonis (formerly Clostridium hiranonis) and Lachnoclostridium hylemonae (formerly Clostridium hylemonae), also harbor these genes and contribute to secondary bile acid formation. biorxiv.org

| Bacterial Species | Relevance to this compound Metabolism |

| Clostridium scindens (Lachnoclostridium scindens) | A primary producer of deoxycholic acid (DCA) through the 7α-dehydroxylation pathway. biorxiv.orgnih.gov |

| Eubacterium sp. VPI 12708 | Contains the necessary bile acid-inducible (bai) enzymes for the conversion of primary bile acids. mybiosource.com |

| Peptacetobacter hiranonis (Clostridium hiranonis) | Possesses the bai gene cluster and contributes to secondary bile acid synthesis. biorxiv.orgtandfonline.com |

| Lachnoclostridium hylemonae (Clostridium hylemonae) | Another key species involved in the 7α-dehydroxylation of bile acids. biorxiv.orgtandfonline.com |

Role of Bacterial Enzyme Systems (e.g., BaiB, BaiF, BaiA) in Bile Acid 7α-Dehydroxylation Pathway

The conversion of primary bile acids to secondary bile acids is a multi-step process orchestrated by a suite of enzymes encoded by the bai operon. asm.orgresearchgate.net

BaiB (Bile acid-CoA ligase): This enzyme initiates the pathway by ligating coenzyme A (CoA) to a primary bile acid, such as cholic acid, to form choloyl-CoA. asm.orgresearchgate.net This activation step is essential for the subsequent enzymatic modifications.

BaiA (3α-hydroxysteroid dehydrogenase): Following CoA activation, BaiA catalyzes the oxidation of the 3α-hydroxyl group of the bile acid-CoA conjugate. researchgate.netmdpi.com This enzyme can act on various CoA-conjugated bile acids, including choloyl-CoA, chenothis compound, this compound, and lithocholoyl-CoA. mybiosource.comqmul.ac.uk

BaiF (Bile acid CoA-transferase): This enzyme plays a crucial role in the final step of the pathway, transferring the CoA moiety from a newly formed secondary bile acid, such as this compound, to an incoming primary bile acid. expasy.orggenome.jpenzyme-database.org This transferase activity conserves the energy of the thioester bond, making the process more efficient for the bacteria. expasy.orggenome.jpenzyme-database.org BaiF can use this compound as a CoA donor. expasy.orguniprot.org In C. scindens, another enzyme, BaiK, also functions as a bile acid CoA-transferase, but acts specifically on this compound. genome.jpenzyme-database.org

The coordinated action of these and other bai enzymes, including BaiCD, BaiE, and BaiH, facilitates the complete 7α-dehydroxylation of primary bile acids. biorxiv.orgresearchgate.net

| Enzyme | Function in 7α-Dehydroxylation Pathway |

| BaiB | Bile acid-CoA ligase; activates primary bile acids by attaching CoA. asm.orgresearchgate.net |

| BaiA | 3α-hydroxysteroid dehydrogenase; oxidizes the 3α-hydroxyl group of the bile acid-CoA ester. mybiosource.comresearchgate.netmdpi.com |

| BaiF | Bile acid CoA-transferase; transfers CoA from this compound to a primary bile acid. expasy.orggenome.jpuniprot.org |

Interplay Between Microbial this compound Metabolism and Host Physiology

The microbial production of this compound and its subsequent conversion to DCA have significant downstream effects on the host's physiology.

Theoretical Impact on Host Metabolic Homeostasis

The changes in the bile acid pool composition driven by microbial metabolism are known to impact host metabolic homeostasis. nih.govmdpi.com Bile acids are signaling molecules that can activate nuclear receptors like the farnesoid X receptor (FXR) and G protein-coupled receptors such as TGR5. frontiersin.org Different bile acids have varying affinities for these receptors. nih.gov The production of secondary bile acids like DCA can, therefore, modulate these signaling pathways, which are involved in regulating glucose metabolism, lipid metabolism, and energy balance. mdpi.comfrontiersin.org For instance, alterations in the gut microbiota and bile acid metabolism have been linked to metabolic disorders. mdpi.com The gut microbiota and its metabolites, including secondary bile acids, are considered critical regulators of host health. nih.gov

Advanced Enzymological and Mechanistic Investigations

Comprehensive Enzyme Kinetics of Deoxycholoyl-CoA Modifying Enzymes

Enzyme kinetics for enzymes that utilize this compound, such as bile acid-CoA:amino acid N-acyltransferase (BAAT), are crucial for understanding their function. These studies measure how reaction rates change with varying substrate concentrations, revealing key parameters about the enzyme's efficiency and its affinity for its substrates.

The Michaelis constant (K_m) represents the substrate concentration at which an enzyme operates at half of its maximum velocity (V_max). nih.gov A low K_m value indicates a high affinity of the enzyme for its substrate, meaning it can achieve significant catalytic rates even at low substrate concentrations. researchgate.netwikipedia.org Conversely, V_max is the maximum rate of the reaction when the enzyme is saturated with the substrate and is dependent on the enzyme concentration. nih.govresearchgate.net

Kinetic parameters for enzymes that modify this compound, such as BAAT (EC 2.3.1.65), have been determined. For instance, studies on the enzyme from Rattus norvegicus (rat) liver show how its activity varies with different amino acid co-substrates that are conjugated to this compound. The determination of these kinetic values often involves techniques like scintillation spectroscopy to quantify the formation of radioactive products over time. uab.edu

Below is a table of kinetic constants for bile acid-CoA:amino acid N-acyltransferase from Rattus norvegicus acting on this compound with various amino acid substrates. nih.gov

Interactive Data Table: Kinetic Parameters for Rattus norvegicus BAAT with this compound

| Amino Acid Substrate | Michaelis Constant (K_m) (mM) | Maximum Velocity (V_max) (nmol/min/mg) |

|---|---|---|

| Glycine (B1666218) | 1.1 | 1.7 |

| Taurine (B1682933) | 0.46 | 12.0 |

| beta-Alanine | 2.0 | 0.05 |

Enzyme inhibition is a key regulatory mechanism. In competitive inhibition, an inhibitor molecule, often structurally similar to the substrate, competes for the enzyme's active site. researchgate.netnih.gov This type of inhibition increases the apparent K_m but does not change the V_max, as the effect can be overcome by increasing the substrate concentration. researchgate.netoup.com In non-competitive inhibition, the inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that inactivates the enzyme. nih.govcapes.gov.br This type of inhibition reduces the V_max without affecting the K_m. researchgate.net

Studies on enzymes modifying this compound utilize these principles to understand their regulation. For example, the enzyme bile acid CoA ligase (BAL), which can synthesize this compound, is specifically inhibited by cis-unsaturated fatty acids. nih.gov Furthermore, chemical modification studies using reagents like N-ethylmaleimide (NEM), which irreversibly alkylates thiol groups, have been used to probe the active sites of enzymes like BAAT. nih.govnih.gov The inactivation of BAAT by NEM points to the essential role of a cysteine residue in its active site. nih.govnih.gov

Enzymes employ various catalytic mechanisms, including acid-base catalysis, metal ion catalysis, and covalent catalysis, to accelerate reactions. frontiersin.orgmdpi.com In covalent catalysis, the enzyme forms a temporary covalent bond with the substrate, creating a transient intermediate. wikipedia.org

For bile acid-CoA:amino acid N-acyltransferase (BAAT), which conjugates an amino acid to this compound, evidence points towards a covalent catalytic mechanism involving a catalytic triad (B1167595) of amino acid residues. nih.govnih.gov This mechanism likely proceeds via a Ping-Pong Bi-Bi reaction pathway. In this model, the first substrate (e.g., this compound) binds to the enzyme, and the deoxycholoyl group is transferred to a nucleophilic residue in the active site, forming a covalent enzyme-bile acid intermediate and releasing the first product (Coenzyme A). Subsequently, the second substrate (an amino acid like glycine or taurine) binds to the enzyme and reacts with the intermediate, forming the final conjugated bile acid and regenerating the free enzyme.

Analysis of Competitive and Non-Competitive Inhibition Profiles

Structural Biology and Molecular Interactions of this compound Binding Proteins

Understanding the three-dimensional structure of enzymes and how they interact with this compound is essential for a complete mechanistic picture. This involves characterizing the enzyme-substrate complexes and identifying the specific amino acids responsible for binding and catalysis.

The precise three-dimensional structure of enzyme-substrate complexes is often determined using X-ray crystallography. While a specific crystal structure for an enzyme bound to this compound is not described in the provided search results, the general structure of related Acyl-CoA binding proteins (ACBPs) is well-characterized. These proteins typically feature a conserved domain of four alpha-helices arranged in a bowl shape, which creates a binding site for the acyl-CoA molecule. wikipedia.org

Spectroscopic and spectrometric techniques are vital for characterizing the products of these enzymatic reactions. Mass spectrometry, for example, has been used to verify that human BAAT can conjugate fatty acids to glycine nih.govcapes.gov.br and to analyze the profile of amidated and unamidated bile acids in biological samples. researchgate.net

Site-directed mutagenesis combined with kinetic analysis is a powerful tool for identifying critical residues in an enzyme's active site. For human bile acid-CoA:amino acid N-acyltransferase (hBAAT), extensive research has identified a catalytic triad of residues essential for its function. nih.govoup.com This triad consists of:

Cysteine-235 (Cys-235)

Aspartate-328 (Asp-328)

Histidine-362 (His-362)

Studies have shown that Cys-235 acts as the probable nucleophile, forming a temporary covalent bond with the bile acid moiety after the release of Coenzyme A. nih.govresearchgate.net Pre-incubation of the enzyme with the substrate cholyl-CoA was shown to protect it from inactivation by the cysteine-modifying reagent NEM, supporting the role of Cys-235 in the active site. nih.gov Mutation of any of these three residues, such as substituting His-362 or Asp-328 with alanine, results in the inactivation of the enzyme. nih.gov This catalytic triad is a conserved feature in this class of enzymes. oup.com In addition to the catalytic triad, conserved motifs like YKQA and KWDAW are essential for binding the acyl-CoA ester in acyl-CoA binding proteins. frontiersin.org

Crystallographic and Spectroscopic Characterization of Enzyme-Deoxycholoyl-CoA Complexes

Energetics of Thioester Bond Formation and Cleavage in this compound Reactions

The formation and cleavage of the thioester bond in this compound are central to its metabolic roles, representing a key energetic investment that facilitates subsequent biochemical transformations. This section explores the energetic principles governing these reactions, including the coupling to ATP hydrolysis and the thermodynamic landscape of its enzyme-catalyzed conversions.

ATP Hydrolysis Coupling and Energy Conservation Strategies

The synthesis of this compound from deoxycholic acid and Coenzyme A (CoA) is an energetically unfavorable process that requires an external energy source to proceed. This energy is provided by the coupled hydrolysis of adenosine (B11128) triphosphate (ATP). The reaction is catalyzed by bile acid-CoA ligase (EC 6.2.1.7), an enzyme that activates the carboxyl group of the bile acid. frontiersin.orguniprot.org

Deoxycholate + ATP + CoA → this compound + AMP + PPi uniprot.org

In certain anaerobic gut bacteria, an alternative, more energy-conserving strategy exists. frontiersin.org These bacteria can utilize CoA transferases, which catalyze the transfer of CoA from a donor molecule, such as choloyl-CoA, directly to deoxycholate. This ATP-independent mechanism conserves the energy of the thioester bond, bypassing the need for ATP hydrolysis and providing a more efficient route for the formation of this compound in the gut microbiome. frontiersin.org

| Enzyme | EC Number | Reaction | Energy Coupling | Products |

|---|---|---|---|---|

| Bile acid-CoA ligase | 6.2.1.7 | ATP-dependent thioesterification of deoxycholate with CoA. uniprot.org | Hydrolysis of ATP to AMP and pyrophosphate (PPi). uniprot.org | This compound, AMP, PPi. uniprot.org |

| Bile acid CoA transferase | N/A | ATP-independent transfer of CoA from a donor (e.g., choloyl-CoA) to deoxycholate. frontiersin.org | Conservation of thioester bond energy. frontiersin.org | This compound, Cholate (B1235396). wur.nl |

Thermodynamics of Enzyme-Catalyzed Conversions

The formation of the thioester bond in this compound is a critical energetic step that "activates" the deoxycholate molecule for subsequent reactions. Thioester bonds are considered high-energy bonds, and their cleavage can be coupled to drive thermodynamically unfavorable reactions.

| Reaction | Enzyme | Gibbs Free Energy Change (ΔG'°) | Significance |

|---|---|---|---|

| Cholate + ATP + CoA → Choloyl-CoA + AMP + PPi + H⁺ | Cholate:CoA ligase (EC 6.2.1.7) | -2.62 ± 0.35 kcal/mol modelseed.org | The negative ΔG indicates a thermodynamically favorable reaction that proceeds spontaneously, driving the formation of the high-energy thioester bond. modelseed.org This value serves as a proxy for the this compound forming reaction. |

The high-energy nature of the this compound thioester bond is crucial for its primary metabolic fate in the liver: conjugation with amino acids. The cleavage of this thioester bond provides the necessary energy to form an amide bond between deoxycholate and either glycine or taurine. This reaction, catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT), would be energetically unfavorable without the prior activation of deoxycholate to its CoA thioester. mdpi.com Thus, the initial investment of ATP to form this compound is essential for the subsequent detoxification and modification of bile acids. The rate of these enzyme-catalyzed reactions is directly related to the reaction affinity, a key principle in bioenergetics. nih.gov

Analytical and Methodological Frameworks in Deoxycholoyl Coa Research

Advanced Chromatographic and Spectrometric Techniques for Deoxycholoyl-CoA Analysis

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of this compound from complex biological mixtures. nih.govresearchgate.net Reversed-phase HPLC, utilizing a C18 column, is commonly employed for this purpose. asm.orgresearchgate.netnih.gov This method separates molecules based on their hydrophobicity.

In a typical application, the mobile phase might consist of a gradient of an organic solvent like acetonitrile (B52724) in an aqueous buffer. nih.gov For instance, the separation of various bile acid-CoA esters, including this compound, has been achieved using an isocratic mobile phase of acetonitrile, water, and 2-propanol. nih.gov The detection of the separated compounds is often accomplished using UV absorbance, typically at a wavelength of 254 nm, where the adenosine (B11128) moiety of the CoA molecule absorbs light. researchgate.net

The retention time of this compound in a reversed-phase system is a key identifier. For example, in one study, the putative this compound product eluted at 21.7 minutes. researchgate.net The development of HPLC methods has been crucial in validating other assay techniques and in preparing purified this compound for further structural and functional studies. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-phase C18 | asm.orgresearchgate.netnih.gov |

| Mobile Phase (Example) | Acetonitrile/water/2-propanol (isocratic) | nih.gov |

| Detection | UV Absorbance at 254 nm | researchgate.net |

| Example Retention Time | 21.7 minutes for this compound | researchgate.net |

Mass Spectrometry (MS) and Coupled GC-MS for Structural Elucidation and Quantification

Mass spectrometry (MS) is a powerful tool for the structural elucidation and quantification of this compound. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides high sensitivity and specificity.

For GC-MS analysis of bile acids, derivatization is necessary to increase their volatility. shimadzu.comrestek.com This typically involves methylation of the carboxyl group and trimethylsilylation of the hydroxyl groups. shimadzu.com While GC-MS is effective for profiling bile acids, LC-MS is particularly advantageous for analyzing water-soluble and unstable metabolites like CoA esters directly. chromsoc.jp

Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has emerged as a rapid and versatile technique for the direct measurement and quantification of bile acid CoA esters. nih.gov This method allows for the separation of esters by HPLC followed by detection using multiple reaction monitoring (MRM) in the mass spectrometer. nih.gov This approach has been successfully used to quantify CoA esters in the range of 0.1-4 µmol/L with a detection limit of 0.1 µmol/L. nih.gov The use of stable isotope-labeled internal standards in LC-MS assays is considered the gold standard for accurate quantification, as it corrects for variations in sample preparation and instrument response. nih.gov

In Vitro and Cell-Based Enzymatic Activity Assays

Radiometric and Spectrophotometric Assay Development and Optimization

The activity of enzymes that synthesize this compound, such as bile acid-CoA ligase, is commonly measured using in vitro assays. Radiometric assays have historically been a primary method. These assays often utilize radiolabeled bile acid substrates, such as [24-¹⁴C]cholic acid. asm.org The product, radiolabeled this compound, is then separated from the unreacted substrate, and the radioactivity is quantified by liquid scintillation counting. asm.org

Spectrophotometric assays provide a non-radioactive alternative. One such assay measures the decrease in the concentration of the thiol group of Coenzyme A as it is converted to the thioester. acs.org Another approach is a coupled assay where the formation of this compound is linked to a subsequent reaction that can be easily monitored. nih.gov For example, the newly formed this compound can be immediately used by bile acid-CoA:amino acid N-acyltransferase in the presence of [¹⁴C]glycine to produce a radiolabeled glycine-conjugated bile acid, which can then be quantified. nih.gov Fluorometric assays have also been developed, where the reaction is coupled to the production of a fluorescent product, offering high sensitivity. bioassaysys.comassaygenie.comcellbiolabs.combioassaysys.com

| Assay Type | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Radiometric | Measures incorporation of a radiolabeled substrate. | High sensitivity. | Requires handling of radioactive materials. | asm.orgresearchgate.net |

| Spectrophotometric | Measures change in absorbance due to substrate consumption or product formation. | Non-radioactive, continuous monitoring possible. | May have lower sensitivity than radiometric assays. | acs.org |

| Coupled Enzymatic | Links the primary reaction to a secondary, easily detectable reaction. | Can be highly sensitive and specific. | Requires careful optimization of two enzyme reactions. | nih.gov |

| Fluorometric | Measures the production of a fluorescent product. | High sensitivity, suitable for high-throughput screening. | Potential for interference from fluorescent compounds in the sample. | bioassaysys.comassaygenie.comcellbiolabs.combioassaysys.com |

Subcellular Fractionation and Differential Centrifugation for Enzyme Localization

Determining the subcellular location of the enzymes involved in this compound metabolism is crucial for understanding the regulation of bile acid pathways. Subcellular fractionation, achieved through differential centrifugation of tissue homogenates, is the primary method used for this purpose. nih.govacs.org

This technique separates cellular components based on their size and density. By assaying the enzymatic activity in each fraction (e.g., nuclei, mitochondria, microsomes, and cytosol), the primary location of the enzyme can be identified. nih.govacs.org For example, studies in rat liver have shown that the enzyme responsible for the formation of this compound, bile acid-CoA ligase, is predominantly localized in the endoplasmic reticulum. nih.govacs.org The purity of the subcellular fractions is typically assessed by measuring the activity of well-characterized marker enzymes for each organelle. nih.govacs.org

Isotopic Labeling and Tracing Methodologies for Metabolic Flux Analysis

Isotopic labeling is a powerful technique to trace the metabolic fate of this compound and to quantify the flux through bile acid metabolic pathways. biorxiv.org In this approach, a stable isotope-labeled precursor, such as a ¹³C- or ¹⁴C-labeled bile acid, is introduced into a biological system (e.g., cell culture or an animal model). sigmaaldrich.com

The labeled atoms are incorporated into downstream metabolites, including this compound and its subsequent products. By analyzing the distribution and abundance of the isotopes in these metabolites using mass spectrometry, researchers can map the flow of carbon through the pathway and determine the rates of synthesis and conversion. nih.govmdpi.com This provides a dynamic view of metabolic processes that is not achievable with static concentration measurements alone. For instance, stable isotope labeling can be used to understand how different physiological conditions or drug treatments affect the rate of secondary bile acid formation. nih.gov

Future Directions and Emerging Research Avenues

Discovery of Novel Deoxycholoyl-CoA Metabolizing Enzymes and Pathways

The metabolic fate of this compound is not fully elucidated, and a significant area of ongoing research is the identification and characterization of new enzymes and pathways that govern its transformation and transport.

A primary focus is the vast metabolic potential of the gut microbiome. uchicago.edunih.gov The human gut is inhabited by a complex community of microorganisms with an extensive metabolic repertoire that complements human enzymes. nih.gov Recent genomic surveys have highlighted the immense arsenal (B13267) of enzymes that gut bacteria use to generate energy in the anaerobic intestinal environment, suggesting that their capacity to metabolize compounds like bile acid intermediates is far from fully understood. uchicago.edu While enzymes such as bile acid-CoA transferase (e.g., BaiF) from bacteria like Clostridium scindens are known to utilize this compound, the search is on for novel bacterial enzymes with different specificities and regulatory controls. researchgate.netd-nb.info The biotransformation of various molecules by gut microbes, including Bifidobacterium and Eubacterium, involves a wide array of enzyme systems that could interact with this compound. frontiersin.org

Table 1: Key Research Areas for Novel Enzyme and Pathway Discovery

| Research Area | Focus | Significance |

| Gut Microbiome Genomics | Mining bacterial genomes for genes encoding uncharacterized enzymes involved in bile acid metabolism. | Identification of novel bacterial enzymes that modify or degrade this compound, potentially influencing the secondary bile acid pool and host signaling. |

| Peroxisomal Transport | Identifying the transporter responsible for exporting conjugated bile acids (e.g., taurodeoxycholate) from the peroxisome. | Elucidating a missing step in the established bile acid synthesis pathway, offering a new target for understanding metabolic regulation. researchgate.netnih.govfrontiersin.org |

| Enzyme Characterization | Functional analysis of newly identified enzymes to determine their substrate specificity for this compound and related intermediates. | Understanding the precise biochemical roles and reaction kinetics of novel enzymes in the this compound metabolic network. |

Systems Biology Approaches to this compound in Complex Biological Networks

To comprehend the full impact of this compound on physiology and disease, researchers are moving beyond single-pathway analysis and adopting systems biology approaches. These strategies integrate large-scale datasets to model the complex interactions between bile acid metabolism, genetics, diet, and the microbiome. crc1382.orgnih.gov

Metabolomics and lipidomics are at the forefront of this effort. These platforms enable the comprehensive profiling of bile acids and other lipids in various biological samples, revealing how the levels of this compound precursors and downstream products are altered in different states. d-nb.inforesearchgate.netmdpi.com For instance, lipidomics analysis in mouse models has been used to link changes in specific bile acid species to high-fat diet-induced obesity and diabetes. researchgate.net Untargeted profiling can identify novel lipid signatures and biomarkers associated with metabolic diseases. mdpi.com

Table 2: Systems Biology Methodologies for Studying this compound

| Methodology | Application | Research Goal |

| Metabolomics/Lipidomics | Comprehensive quantification of bile acids, their conjugates, and related lipids in plasma, tissues, and feces. d-nb.inforesearchgate.netmdpi.com | To identify correlations between this compound-related metabolites and disease states, and to discover biomarkers. |

| Quantitative Trait Locus (QTL) Mapping | Integrating genetic data with bile acid profiles in diverse populations (e.g., BXD mouse panel). nih.gov | To identify genes that regulate the abundance and composition of bile acids, including the pathways involving this compound. |

| Computational Modeling (PBPK) | Developing mathematical models of the enterohepatic circulation of bile acids. crc1382.orgbiorxiv.org | To simulate and predict how physiological parameters and disease-related changes impact bile acid dynamics and distribution. |

| Host-Microbiome Integration | Combining analysis of the gut microbiome composition (16S rRNA sequencing) with host metabolomics. frontiersin.orgnih.gov | To understand the co-metabolism of bile acids between the host and gut microbes and its systemic effects. |

Development of Advanced Methodologies for In Vivo and Real-Time Metabolic Studies

A major challenge in studying this compound is its nature as a transient, intracellular intermediate. Developing methods to observe and quantify this and related metabolites in vivo and in real-time is a critical frontier that promises to revolutionize our understanding of metabolic dynamics.

Advanced mass spectrometry (MS) techniques are central to this effort. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a robust method for the sensitive and specific quantification of acyl-CoA species, including this compound. nih.govbiorxiv.orgmdpi.com High-resolution mass spectrometry (HRMS) further allows for the identification of all CoA-activated compounds in a sample based on their exact mass, enabling the discovery of new or unexpected intermediates without prior characterization. nih.gov Furthermore, mass spectrometry imaging (MSI) is an emerging technology that allows for the visualization of the spatial distribution of metabolites, including different bile acid species, directly in tissue sections. frontiersin.org This can reveal, for example, zonal differences in bile acid metabolism within the liver or regional variations along the intestinal tract. frontiersin.org

For non-invasive, whole-organism studies, novel imaging agents are being developed. One innovative approach utilizes multi-fluorinated bile acid analogs that can be tracked in vivo using fluorine-19 magnetic resonance imaging (¹⁹F MRI). jove.comjove.comnih.gov This technique allows for the non-invasive measurement of bile acid transport and accumulation in organs like the gallbladder without the use of ionizing radiation. jove.comjove.comnih.gov While not yet applied to this compound directly, the principle could be adapted to create probes that report on specific metabolic steps.

Looking further ahead, the development of genetically encoded biosensors offers the prospect of observing metabolite dynamics in living cells in real-time. biorxiv.org While sensors for acetyl-CoA and other acyl-CoAs have been engineered, a specific sensor for this compound has not yet been created. biorxiv.orgresearchgate.net The design of such a biosensor, likely based on a protein that naturally binds this compound, would be a landmark achievement, enabling researchers to visualize fluctuations in its concentration within different cellular compartments in response to various stimuli.

Table 3: Emerging Methodologies for this compound Research

| Technique | Principle | Application to this compound |

| Mass Spectrometry Imaging (MSI) | Laser-based ionization of molecules directly from a tissue slice to map their spatial distribution. frontiersin.org | Visualize the localization of this compound and its metabolic products within the liver lobules, peroxisomes, or intestinal crypts. |

| Fluorine-19 MRI (¹⁹F MRI) | Using fluorinated analogs of metabolites as tracers for non-invasive imaging. jove.comjove.comnih.gov | Track the flux through the bile acid conjugation pathway in vivo by using a fluorinated deoxycholic acid precursor. |

| Advanced LC-MS | High-resolution and tandem mass spectrometry for highly sensitive and specific quantification. nih.govbiorxiv.orgnih.gov | Accurate quantification of low-abundance and transient acyl-CoA intermediates in complex biological extracts. |

| Genetically Encoded Biosensors | Engineering fluorescent proteins that change their optical properties upon binding a specific metabolite. biorxiv.org | Real-time visualization of this compound concentration changes within specific subcellular compartments of living cells. |

Q & A

Q. What are the primary metabolic roles of Deoxycholoyl-CoA, and how can its activity be experimentally validated?

this compound, a coenzyme A conjugate of deoxycholic acid, is implicated in bile acid metabolism and lipid processing. To validate its activity, researchers should:

- Use liquid chromatography-mass spectrometry (LC-MS) for precise quantification, ensuring calibration with synthetic standards .

- Conduct in vitro enzyme assays (e.g., with recombinant acyl-CoA synthetases) to confirm substrate specificity and kinetic parameters .

- Cross-validate findings using isotopic labeling (e.g., deuterated tracers) to track metabolic flux .

Q. What analytical methods are recommended for detecting this compound in biological samples?

- Sample Preparation : Extract metabolites via solid-phase extraction (SPE) to isolate acyl-CoA esters, minimizing degradation with antioxidants like dithiothreitol (DTT) .

- LC-MS Parameters : Use a C18 reverse-phase column, mobile phase gradient (e.g., acetonitrile/water with 0.1% formic acid), and monitor m/z values specific to this compound (e.g., m/z 976.3 for [M-H]⁻) .

- Validation : Include internal standards (e.g., heptadecanoyl-CoA) and report recovery rates, limit of detection (LOD), and inter-day variability .

Q. How is this compound synthesized for experimental use, and what purity standards are critical?

- Chemical Synthesis : Catalyze the conjugation of deoxycholic acid with coenzyme A using acyl-CoA synthetases, followed by purification via HPLC .

- Purity Criteria : Validate purity (>95%) via nuclear magnetic resonance (NMR) and high-resolution MS. Report residual solvents (e.g., acetonitrile) per ICH Q3C guidelines .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported roles across studies?

- Systematic Literature Review : Map conflicting findings using tools like PRISMA, categorizing discrepancies by model systems (e.g., in vitro vs. in vivo) or methodological variations (e.g., extraction protocols) .

- Triangulation : Combine orthogonal methods (e.g., knockout models, isotopic tracing, and transcriptomics) to confirm causal relationships .

- Data Transparency : Adhere to ALCOA principles (Attributable, Legible, Contemporaneous, Original, Accurate) for raw data documentation .

Q. What statistical approaches are optimal for analyzing dose-response relationships involving this compound?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism, reporting EC₅₀ and R² values .

- Error Analysis : Account for biological variability with nested ANOVA and post hoc tests (e.g., Tukey’s) for multi-group comparisons .

- Power Analysis : Predefine sample sizes (α=0.05, β=0.2) to ensure reproducibility, especially in low-abundance metabolite studies .

Q. How can researchers integrate this compound data with multi-omics datasets to uncover cross-pathway interactions?

- Network Analysis : Use tools like Cytoscape to overlay metabolomics data with proteomic (e.g., STRING) and transcriptomic (e.g., Gene Ontology) networks .

- Pathway Enrichment : Apply MetaboAnalyst or KEGG Mapper to identify enriched pathways (e.g., primary bile acid biosynthesis) .

- Machine Learning : Train models (e.g., random forests) on integrated datasets to predict regulatory nodes influencing this compound levels .

Q. What protocols ensure ethical and reproducible use of this compound in animal studies?

- Institutional Approval : Submit detailed protocols to animal ethics committees, including justification for dosage ranges and humane endpoints .

- Blinding : Randomize treatment groups and blind analysts to reduce bias during data collection .

- Data Sharing : Deposit raw datasets in repositories like MetaboLights, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Methodological Best Practices

- Data Presentation : Use tables to summarize retention times, mass transitions, and statistical parameters (e.g., p-values) for clarity .

- Contradiction Management : Document anomalous results in lab notebooks with timestamps and investigator signatures to support post hoc audits .

- Literature Synthesis : Prioritize primary sources from PubMed and Web of Science, avoiding non-peer-reviewed platforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.